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Curdlan

Thermal gelation Food hydrocolloids Process stability

Curdlan (CAS 54724-00-4) is the only hydrocolloid that forms a thermo-irreversible high-set gel above 80°C, maintaining structural integrity during retort sterilization, deep-frying, and microwave reheating—conditions where agar and gelatin melt. Unlike oat/yeast β-glucans, curdlan's unbranched β-(1→3)-linked backbone enables unique thermogelation with gel strength ≥600 g/cm² (2% suspension). It enhances low-salt meat protein gels, partially replaces fat in emulsified sausages, and serves as a standardized innate immunity stimulant. FDA GRAS (21 CFR 172.809) and EFSA-approved (E424). Choose curdlan for applications where thermal stability, texture control, and regulatory compliance are critical.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 54724-00-4
Cat. No. B1160675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurdlan
CAS54724-00-4
SynonymsBiopoly P;  Biopoly P 103;  Curdlan NS;  Curdran;  β-1,3-Glucan Hydrate
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
InChIKeyWQZGKKKJIJFFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curdlan CAS 54724-00-4: A Fermentation-Derived β-1,3-Glucan Gelling Agent with Thermo-Irreversible Gelation


Curdlan (CAS 54724-00-4) is a high-molecular-weight linear polymer of glucose consisting exclusively of β-(1,3)-linked residues, produced by pure-culture fermentation from non-pathogenic bacteria such as Agrobacterium biobar (formerly Alcaligenes faecalis var. myxogenes) [1]. It is classified as a microbial exopolysaccharide and dietary fiber with gelling, thickening, and stabilizing properties [2]. Unlike many conventional hydrocolloids, curdlan is insoluble in water and most organic solvents but disperses readily in aqueous suspensions and dissolves under alkaline conditions (pH ≥12) [1]. Its defining characteristic is the ability to form two distinct types of thermogels depending on heating temperature—a low-set thermo-reversible gel (55–65°C) and a high-set thermo-irreversible gel (≥80°C)—with gel strength meeting a minimum specification of ≥600 g/cm² for a 2% aqueous suspension [1].

Why Curdlan Cannot Be Simply Substituted with Other β-Glucans or Common Gelling Agents


Despite sharing the β-glucan classification with oat, barley, and yeast β-glucans, curdlan exhibits fundamentally different functional performance due to its unbranched β-(1,3)-linked backbone and concentration-dependent thermo-gelation behavior [1]. Common alternatives such as agar and gelatin form thermally reversible gels that melt upon reheating, whereas curdlan uniquely produces a thermo-irreversible high-set gel when heated above 80°C—a property that agar and gelatin cannot replicate [2]. Moreover, the gel strength of curdlan at equivalent concentrations exceeds that of agar, and its textural profile lies between the brittleness of agar and the extensibility of gelatin [3]. These distinctions are not merely qualitative; they translate directly into quantifiable differences in process tolerance, product stability, and functional outcomes in complex food matrices, rendering generic substitution without reformulation ineffective and often technically infeasible.

Curdlan CAS 54724-00-4: Head-to-Head Quantitative Differentiation from Agar, Gelatin, and Other β-Glucans


Thermo-Irreversible Gelation Threshold at 80°C: Curdlan vs. Agar and Gelatin

Curdlan forms a thermo-irreversible high-set gel when heated to ≥80°C, whereas agar and gelatin form only thermo-reversible gels that melt upon reheating [1]. This distinction is concentration-dependent: increasing curdlan concentration lowers the irreversible gel formation temperature below the standard 80°C threshold, a tunability absent in agar and gelatin systems [2].

Thermal gelation Food hydrocolloids Process stability

Gel Strength Superiority: Curdlan 831 g/cm² vs. Agar at Equivalent Concentration

Curdlan exhibits gel strength that exceeds agar at the same concentration, with values ranging from 730 g/cm² (2% suspension, 90°C) to 831 g/cm² (30 g/L, boiling water, 10 min) [1][2]. At concentrations ≥3%, curdlan gel strength rises sharply and surpasses agar, positioning its textural properties between the brittleness of agar and the ductility of gelatin [3].

Gel strength Texture analysis Food formulation

Regulatory Precedence: FDA GRAS Approval in 1996 as Third Fermentation-Derived Polysaccharide

Curdlan received FDA approval as a direct food additive under 21 CFR § 172.809 in December 1996, making it the third fermentation-derived polysaccharide approved after xanthan gum and gellan gum [1][2]. This regulatory milestone predates many newer hydrocolloid approvals and provides a well-established safety and usage framework absent for numerous alternative β-glucan preparations that lack FDA food additive status.

Regulatory status GRAS Food additive

Differential Impact on Myofibrillar Protein Digestibility: Curdlan vs. Oat β-Glucan

In a direct comparative study with myofibrillar protein (MP) gels, pre-hydrated curdlan at 1.0% addition reduced in vitro protein digestibility by 14.04%, a significantly stronger effect than β-glucan from oats [1]. Furthermore, thermo-reversible curdlan gel (TRC) reduced MP digestibility to 66.67% versus 70.93% for thermo-irreversible curdlan gel (TIRC), demonstrating that curdlan's gelation form modulates digestibility outcomes [2].

Protein digestibility Meat analogs Functional foods

Curdlan CAS 54724-00-4: Research and Industrial Application Scenarios Supported by Quantitative Evidence


High-Temperature Processed Foods Requiring Retort and Microwave Stability

Leverages curdlan's thermo-irreversible high-set gel (≥80°C) to maintain structural integrity during retort sterilization, deep-frying, and microwave reheating—conditions under which agar and gelatin gels would melt and collapse [1]. Applicable to ready-to-eat meals, canned soups, and shelf-stable desserts where post-processing thermal stability is non-negotiable. The FDA GRAS status (21 CFR § 172.809) ensures regulatory compliance for these applications [2].

Low-Salt Meat Products and Clean-Label Meat Analogs

Curdlan at 0.3% addition improves gel strength of low-salt myofibrillar protein gels to 0.18 N (TRC) or 0.17 N (TIRC) while enhancing water holding capacity to 54.85% and 49.05%, respectively [1]. This enables salt reduction without compromising texture—a critical advantage over non-gelling β-glucans. Additionally, curdlan reduces in vitro protein digestibility by 14.04% at 1.0% addition, supporting satiety claims in plant-based meat analogs [2].

Fat Replacement and Texture Improvement in Emulsified Meat Systems

Curdlan's gel strength superiority over agar at equivalent concentrations (≥3%) and its textural profile between agar brittleness and gelatin ductility enable partial fat replacement in frankfurters and emulsified sausages [1]. The addition of 0.1–0.5% thermo-reversible or thermo-irreversible curdlan gels improves gumminess, springiness, and resilience of meat batters, providing a clean-label alternative to phosphate-based texture enhancers [2].

Immunology Research: Controlled Innate Immune Stimulation

Curdlan (β-(1,3)-glucan) induces moderate-to-strong cytokine production (IL-1β, IL-6, IL-8, TNF-α) in human whole blood assays, distinguishing it from other β-glucan preparations that induce only low or undetectable cytokine levels [1]. This makes curdlan a valuable positive control or standardized immunostimulant in innate immunity research, where lot-to-lot consistency and defined β-(1,3)-linkage are essential for reproducible results.

Technical Documentation Hub

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47 linked technical documents
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